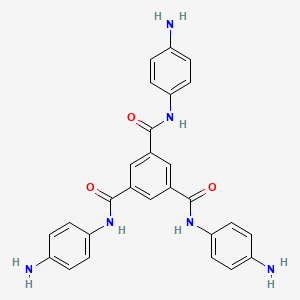

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Übersicht

Beschreibung

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is a complex organic compound with the molecular formula C27H24N6O3 It is known for its unique structure, which includes three amide groups and three amino groups attached to a benzene ring

Wirkmechanismus

Target of Action

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is primarily used as a monomer to synthesize Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that have potential applications in various fields such as gas storage, catalysis, and drug delivery .

Mode of Action

The compound, being a benzene-1,3,5-tricarboxamide (BTA) based amine, is used to construct amide functionalized COFs . The strong intermolecular hydrogen bonding of BTAs allows for the self-assembly of these compounds into one-dimensional, nanometer-sized rod-like structures .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in the synthesis of COFs. The compound’s ability to form strong intermolecular hydrogen bonds allows it to serve as a versatile building block in the construction of COFs .

Pharmacokinetics

Its solubility, stability, and other properties relevant to its use as a cof monomer would be important considerations in its application .

Result of Action

The primary result of the action of this compound is the formation of COFs. These COFs, due to their porous nature and stable structure, can be used as efficient catalysts for reactions such as the Knoevenagel condensation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, its storage temperature is recommended to be between 2-8℃ . Additionally, the compound’s reactivity may be influenced by the presence of other substances in the reaction mixture, such as catalysts or solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 4-aminobenzeneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of automated reactors and continuous flow systems allows for better control over reaction parameters and higher throughput. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield the corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and amide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Dynamic Supramolecular Polymers

TPA derivatives have been studied for their ability to form dynamic supramolecular polymers. These polymers exhibit unique properties due to their reversible interactions, making them suitable for applications in drug delivery and biomaterials. Research indicates that TPA-based polymers can mimic the dynamic behavior of natural biological systems, which is crucial for developing advanced biomaterials capable of responding to environmental stimuli .

Case Study: BTA-Based Polymers

A study explored the interactions of benzene-1,3,5-tricarboxamide (BTA) fibers with bovine serum albumin (BSA), demonstrating that specific modifications at the polymer periphery can affect protein interactions significantly. The results indicated that fibers with tetraethylene glycol units showed enhanced interaction with BSA compared to those with mannose units . This highlights the importance of molecular design in tailoring polymer interactions for biomedical applications.

Biomedical Applications

Drug Delivery Systems

TPA has been investigated for its potential in creating lipid-like nanoparticles that can encapsulate therapeutic agents. These nanoparticles can enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy where precision is critical . The ability to modify TPA structures allows researchers to optimize drug release profiles and improve therapeutic efficacy.

Case Study: Therapeutic Agent Delivery

In a patent application, TPA derivatives were described as part of compositions designed for delivering diagnostic or therapeutic agents efficiently. The versatility of TPA allows it to be functionalized for specific targeting purposes, which is essential for minimizing side effects in treatments .

Water Purification Systems

Research indicates that TPA derivatives can be utilized in water treatment processes due to their ability to form stable complexes with heavy metals and organic pollutants. This application is particularly relevant in developing sustainable methods for environmental remediation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1,N3,N5-Tris(4-nitrophenyl)benzene-1,3,5-tricarboxamide

- N1,N3,N5-Tris(4-methoxyphenyl)benzene-1,3,5-tricarboxamide

- N1,N3,N5-Tris(4-chlorophenyl)benzene-1,3,5-tricarboxamide

Uniqueness

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is unique due to its combination of amino and amide groups, which provide a versatile platform for chemical modifications and functionalization. This makes it particularly valuable in the synthesis of complex organic frameworks and materials .

Biologische Aktivität

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (CAS No. 205653-12-9) is a synthetic organic compound notable for its potential applications in materials science and biology. This compound features a complex structure that includes three 4-aminophenyl groups attached to a benzene core with three carboxamide functional groups. Its molecular formula is , and it has garnered interest due to its biological activities and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C27H24N6O3 |

| Molecular Weight | 480.52 g/mol |

| CAS Number | 205653-12-9 |

| Density | 1.443 g/cm³ (predicted) |

| Boiling Point | 621.5 ± 55 °C (predicted) |

| pKa | 12.56 ± 0.70 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells from 10% to 65% post-treatment.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro tests indicate that it is effective against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound is attributed to its ability to:

- Intercalate DNA : The compound can intercalate into DNA, disrupting replication processes.

- Inhibit Enzymatic Activity : It inhibits certain enzymes involved in cell proliferation.

- Modulate Cellular Signaling Pathways : It affects pathways related to cell survival and apoptosis.

Synthesis and Applications

This compound can be synthesized through multi-step organic reactions involving the coupling of amines with carboxylic acid derivatives. Its applications extend beyond pharmaceuticals; it is also used as a monomer for synthesizing covalent organic frameworks (COFs), which are materials with high surface areas suitable for gas storage and separation processes.

Eigenschaften

IUPAC Name |

1-N,3-N,5-N-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O3/c28-19-1-7-22(8-2-19)31-25(34)16-13-17(26(35)32-23-9-3-20(29)4-10-23)15-18(14-16)27(36)33-24-11-5-21(30)6-12-24/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQQWGGKFWIAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.